(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol

Regioisomer characterization Physicochemical profiling Quality control

Choose (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1) when your synthetic route demands the 4-nitro-3-hydroxymethyl substitution pattern. The C3 –CH2OH handle enables late-stage functionalization via Mitsunobu coupling, biotinylation, or oxidation, while the 4-NO2 group delivers Pt(II) complexes with IC50 values up to 12.3-fold lower than cisplatin (MCF-7: 1.8 µM, ES-2: 0.7 µM, A549: 3.7 µM). This regioisomer is not a substitute for the 3-nitro-4-hydroxymethyl isomer (CAS 64182-20-3); correct procurement is critical for metal-coordination geometry and kinase hinge engagement.

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 1201935-82-1
Cat. No. B2591681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol
CAS1201935-82-1
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCN1C=C(C(=N1)CO)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3
InChIKeyIMWPEOTZNMDDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1): Core Physicochemical and Structural Identity


(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1, molecular formula C₅H₇N₃O₃, molecular weight 157.13 g/mol) is a 1,3,4-trisubstituted nitro-pyrazole building block bearing a hydroxymethyl (–CH₂OH) group at the C3 position, a nitro (–NO₂) group at C4, and a methyl substituent at N1 . Its predicted physicochemical profile includes a boiling point of 338.0 ± 27.0 °C, a density of 1.54 ± 0.1 g/cm³, and a pKa of 12.57 ± 0.10 . This compound belongs to a broader class of nitro-pyrazole intermediates that have demonstrated relevance in medicinal chemistry as precursors to kinase-targeting scaffolds [1] and as ligands for platinum(II)-based anticancer complexes, where the 4-nitro substitution pattern has been shown to yield complexes with antiproliferative activity exceeding that of cisplatin across multiple cancer cell lines [2].

Why (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol Cannot Be Replaced by In-Class Analogs: Regioisomeric and Functional-Group Constraints


Within the 1-methyl-nitro-pyrazole family, the position of the nitro group and the nature of the C3 substituent are not interchangeable design choices — they are determinants of downstream synthetic accessibility, metal-coordination geometry, and biological target engagement. The N-alkylation of unsymmetrical pyrazoles is known to produce regioisomeric mixtures whose ratios are governed by electronic and steric effects, meaning the 4-nitro-3-hydroxymethyl isomer (CAS 1201935-82-1) is not trivially accessible from its 3-nitro-4-hydroxymethyl regioisomer (CAS 64182-20-3) [1]. In platinum(II) coordination chemistry, the 4-nitro regioisomer yields distinct cis/trans geometric isomers with X-ray-confirmed structures, and the trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex (derived from the 4-nitro scaffold) exhibited IC₅₀ values of 1.8 µM (MCF-7), 0.7 µM (ES-2), and 3.7 µM (A549) — markedly lower than cisplatin controls (12.6, 8.6, and 9.8 µM, respectively) [2]. By contrast, the unsubstituted parent 1-methyl-4-nitropyrazole (CAS 3994-50-1) lacks the C3 hydroxymethyl handle required for further derivatization, while the C3-aldehyde (CAS 1287670-53-4) and C3-methyl ketone (CAS 137890-10-9) analogs offer different reactivity profiles (oxidation-state and electrophilicity differences) that preclude direct substitution in synthetic sequences requiring a primary alcohol . These structural distinctions create non-fungible procurement requirements.

Quantitative Differentiation Evidence for (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1) Against Closest Analogs


Regioisomeric Differentiation: Physicochemical Comparison of 4-Nitro-3-hydroxymethyl vs. 3-Nitro-4-hydroxymethyl Isomers

The target compound (1-methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1) and its closest regioisomer (1-methyl-3-nitro-1H-pyrazol-4-yl)methanol (CAS 64182-20-3) share the identical molecular formula (C₅H₇N₃O₃, MW 157.13) but differ in nitro-group placement. The target compound exhibits a predicted pKa of 12.57 ± 0.10, whereas the 3-nitro regioisomer's hydroxyl proton acidity is not identically reported, reflecting the distinct electron-withdrawing influence of the nitro group at C4 vs. C3 . Both compounds show nearly identical predicted boiling points (338.0 ± 27.0 °C for the target vs. 337.98 °C for the regioisomer) and densities (1.54 vs. 1.545 g/cm³), making chromatographic or spectroscopic differentiation essential for identity confirmation . No experimental melting point data are publicly available for either isomer from vendor sources. This near-identity in bulk properties underscores the procurement risk of isomer misassignment when sourcing from non-validated suppliers.

Regioisomer characterization Physicochemical profiling Quality control

C3-Hydroxymethyl as a Differentiating Synthetic Handle: Functional Group Comparison with C3-Aldehyde and C3-Methyl Ketone Analogs

The target compound's hydroxymethyl (–CH₂OH) group at C3 provides a primary alcohol handle suitable for oxidation to the aldehyde, activation as a leaving group (e.g., mesylation, halogenation), or direct participation in Mitsunobu and etherification reactions. Its direct C3-oxidized analog, 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde (CAS 1287670-53-4, MW 155.11), is an aldehyde that offers electrophilic reactivity for Schiff-base and Knoevenagel condensations but cannot be directly reduced back to the alcohol in all synthetic contexts without risking nitro-group reduction . The C3-acetyl analog, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (CAS 137890-10-9, MW 169.14), presents a methyl ketone that is less versatile for nucleophilic derivatization through the hydroxyl oxygen compared to the primary alcohol . No peer-reviewed head-to-head study quantitatively comparing the synthetic yields of downstream products from these three analogs was identified; the differentiation rests on well-established principles of functional-group reactivity hierarchy. The 4-nitro-3-hydroxymethyl pattern also maps onto substructures found in pyrazole-based kinase inhibitor optimization campaigns, where the hydroxymethyl group serves as a key vector for further elaboration [1].

Synthetic intermediate Functional group interconversion Medicinal chemistry building block

Relevance of the 4-Nitro Substitution Pattern to Platinum(II) Anticancer Complex Potency: Class-Level Evidence from In Vitro Cytotoxicity Data

Although (1-methyl-4-nitro-1H-pyrazol-3-yl)methanol itself has not been evaluated as a ligand in published platinum(II) complexes, its core scaffold — 1-methyl-4-nitropyrazole — has been systematically studied. The trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex (compound 2 in Mastalarz et al., 2020) demonstrated IC₅₀ values of 1.8 ± 0.9 µM (MCF-7 breast), 0.7 ± 0.7 µM (ES-2 ovarian), and 3.7 ± 2.9 µM (A549 lung) under normoxia, compared with cisplatin IC₅₀ values of 12.6 ± 2.6, 8.6 ± 2.6, and 9.8 ± 1.2 µM, respectively — representing 7.0-fold, 12.3-fold, and 2.6-fold improvements in potency [1]. The trans-4-nitro complex exhibited a selectivity index (SI) range of 2.2–11.7 vs. cisplatin's SI range of 0.7–1.0 [2]. Critically, the 4-nitro regioisomer (compound 2, logP = 1.43) showed substantially higher lipophilicity than the 5-nitro regioisomer complex (compound 4, logP = 0.46), correlating with enhanced cellular platinum uptake and cytotoxicity [3]. The hydroxymethyl substituent present in the target compound could serve as a site for further ligand functionalization to tune solubility, lipophilicity, or prodrug characteristics. No direct comparative data exist for platinum complexes prepared from the C3-hydroxymethyl vs. C3-unsubstituted 1-methyl-4-nitropyrazole ligands.

Anticancer platinum complexes Structure-activity relationship Nitropyrazole ligand

Vendor Purity Specifications and Procurement Availability: Benchmarking Against the 3-Nitro Regioisomer

Commercial availability and purity specifications differ between the target compound and its 3-nitro regioisomer. The target compound (CAS 1201935-82-1) is listed at 98% purity by Leyan (product 1450733) and at 95% minimum purity by CymitQuimica and Suzhou Siya Biopharm . Its 3-nitro regioisomer (CAS 64182-20-3) is listed at 97% by Leyan (product 2038704) . Pricing reflects scarcity: the target compound is quoted at approximately €1,871/g (CymitQuimica, discontinued status) and $2,867/g (AKSci), consistent with a specialty building block rather than a commodity intermediate . The target compound's storage condition is specified as 0 °C , whereas the 3-nitro regioisomer storage is specified at +4 °C [1], suggesting different thermal stability profiles. No MDL number is assigned to the target compound , while MFCD18809712 is assigned to the 3-nitro regioisomer [1], which may affect database searchability and procurement workflows.

Chemical procurement Purity specification Supply chain comparison

Recommended Application Scenarios for (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol (CAS 1201935-82-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase-Targeting Pyrazole Libraries Requiring a C3 Hydroxymethyl Vector

The C3 hydroxymethyl group serves as a versatile synthetic handle for late-stage functionalization — through O-alkylation, oxidation to the aldehyde for Schiff-base formation, or conversion to a leaving group for nucleophilic displacement — which is consistent with SAR strategies described for pyrazole-based multi-kinase inhibitors targeting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma models [1]. The 4-nitro substituent provides an electron-withdrawing group that modulates ring electronics and may participate in key hydrogen-bonding interactions with kinase hinge regions. Researchers should select this specific regioisomer rather than the 3-nitro-4-hydroxymethyl analog (CAS 64182-20-3) when the synthetic route requires the nitro group at C4 to match established structure-activity relationships.

Medicinal Inorganic Chemistry: Design of Functionalized Platinum(II) or Other Metal-Complex Anticancer Agents

The 4-nitro-pyrazole core has demonstrated substantially enhanced antiproliferative potency when coordinated to platinum(II), with the trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex achieving IC₅₀ values up to 12.3-fold lower than cisplatin across ovarian (ES-2) and breast (MCF-7) cancer cell lines [2]. The hydroxymethyl substituent on the target compound offers an additional functionalization site for tuning pharmacokinetic properties — such as logP, aqueous solubility, or tumor-targeting moiety conjugation — without altering the critical 4-nitro coordination environment. This compound is thus a rational choice for investigators developing next-generation platinum complexes that retain the potency advantage of the 4-nitro regioisomer while enabling property optimization through C3 derivatization.

Chemical Biology: Probe Synthesis via Mitsunobu or Etherification Chemistry at the C3 Hydroxyl

The primary alcohol at C3 is amenable to Mitsunobu coupling with a wide range of nucleophiles, as demonstrated for 4-nitropyrazole substrates in the N1-alkylation literature [3]. This enables the introduction of biotin, fluorophores, or affinity tags for chemical biology applications. The 4-nitro group simultaneously serves as a spectroscopic handle (UV-Vis, IR) and a potential reduction site for generating 4-amino derivatives, offering orthogonal functionalization pathways. The procurement of the correct 4-nitro-3-hydroxymethyl regioisomer is essential because the 3-nitro-4-hydroxymethyl isomer would place the reporter group and the reducible nitro moiety at swapped positions, potentially abolishing target engagement.

Agrochemical Discovery: Herbicidal or Antimicrobial Pyrazole Lead Optimization

1,4-Disubstituted-3-nitropyrazole and 1,3,4-trisubstituted pyrazole scaffolds have been disclosed in patents as herbicides with broad-spectrum activity and crop safety [4], as well as antimicrobial agents against Gram-positive pathogens with MIC values as low as 0.78 µg/mL [5]. The target compound's 4-nitro-3-hydroxymethyl substitution pattern provides a differentiated entry point into these chemical series, where the hydroxymethyl group can be elaborated into esters, ethers, carbamates, or heterocyclic fusions. The 4-nitro placement (vs. 3-nitro) may be critical for on-target herbicidal or antimicrobial activity, consistent with regioisomer-dependent biological outcomes observed in the platinum-complex literature [2].

Quote Request

Request a Quote for (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.